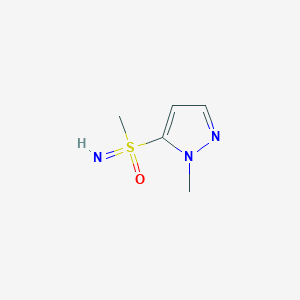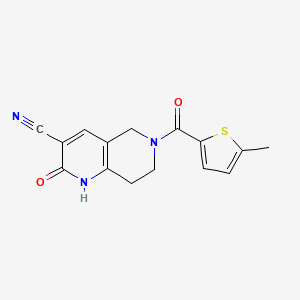![molecular formula C20H19FN6OS B2750080 N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 1171588-74-1](/img/structure/B2750080.png)
N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide” is a compound that has been synthesized as part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent . These compounds were designed and synthesized in the search for potent insecticides targeting the ryanodine receptor (RyR), a promising target for the development of novel insecticides .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions. The intermediates 1,3-diphenyl-1H-pyrazole-4-carboxylic acid were synthesized by reacting para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol . The resulting mixture was then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . After completion of the reaction, the solvent was concentrated under reduced pressure to remove acetone, then it is dissolved in ethyl acetate .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a cyano substituent and a diphenyl-1H-pyrazole derivative . The compound “this compound” specifically has a 4-fluorophenyl group and a 2-methylsulfanylpyridine-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol, followed by a reaction with DMF and POCl3 . The resulting mixture is then subjected to a series of extraction and concentration steps .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their NMR spectra, elemental analyses, and melting points . The compounds were chemically characterized by thin layer chromatography (TLC), proton nuclear magnetic resonance (1H NMR) and elemental microanalyses (CHN) .Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide are often synthesized and characterized for their potential biological activities. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the interest in pyrazole derivatives as anticancer agents (Hassan, Hafez, & Osman, 2014).
Potential Biological Applications
The structural features of such compounds indicate potential biological activities, including anticancer properties. For example, McLaughlin et al. (2016) presented the synthesis and characterization of a research chemical with a pyrazole core, indicating the relevance of such structures in developing synthetic cannabinoids (McLaughlin et al., 2016). Additionally, Jayarajan et al. (2019) synthesized and studied pyrazole derivatives for their non-linear optical (NLO) properties and molecular docking analyses, suggesting applications in anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Chemical Synthesis and Drug Discovery
Research into compounds like this compound also extends to their synthesis for potential use in drug discovery. Schroeder et al. (2009) identified substituted carboxamides as potent and selective Met kinase inhibitors, highlighting the importance of such compounds in medicinal chemistry for cancer therapy (Schroeder et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6OS/c1-29-20-15(4-2-11-25-20)19(28)24-10-3-5-17-16(12-22)18(23)27(26-17)14-8-6-13(21)7-9-14/h2,4,6-9,11H,3,5,10,23H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBTHQHBUNICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCC2=NN(C(=C2C#N)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)
![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)


![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)
![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)
![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)